Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17636721
InChI: InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

CAS No.:

Cat. No.: VC17636721

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate -

Specification

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name ethyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate
Standard InChI InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)5-3-4-7-6-8(7)11/h7-9H,2-6H2,1H3
Standard InChI Key XXSQNXFOHJGKLF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CCCC3C2C3

Introduction

Structural Characteristics

The molecular architecture of ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate features a spiro junction connecting two distinct ring systems: a bicyclo[4.1.0]heptane (norbornane derivative) and an oxirane (Figure 1). The bicyclo[4.1.0]heptane component consists of a fused cyclopropane and cyclohexane ring, while the oxirane introduces strain through its three-membered epoxide structure. The ethyl carboxylate group (-COOEt) at the 3'-position enhances polarity and reactivity, making the compound amenable to nucleophilic attacks at the epoxide ring .

Molecular Formula and Weight
While discrepancies exist across sources, the most plausible molecular formula is C₁₁H₁₄O₃, derived from the bicyclo[4.1.0]heptane backbone (7 carbons), oxirane (2 carbons + 1 oxygen), and ethyl carboxylate (3 carbons + 2 oxygens). This aligns with a molecular weight of approximately 196.24 g/mol .

Synthesis and Manufacturing

The synthesis of ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate typically involves multi-step routes:

  • Formation of the Bicyclic Framework: Diels-Alder reactions between cyclopentadiene and ethylene derivatives yield the bicyclo[4.1.0]heptane core .

  • Epoxidation: Treatment with peroxides or oxaziridines introduces the oxirane ring via oxygen insertion into a double bond.

  • Esterification: Carboxylic acid intermediates are reacted with ethanol under acidic conditions to form the ethyl carboxylate group.

Critical parameters include temperature control (<0°C during epoxidation to prevent ring-opening) and chromatographic purification to isolate the spiro product from regioisomers .

Physical and Chemical Properties

PropertyValue
Physical StateColorless liquid
Boiling Point~250°C (estimated)
SolubilitySoluble in dichloromethane, THF; insoluble in water
StabilitySensitive to moisture and strong acids/bases

The compound’s epoxide ring confers high reactivity, particularly in ring-opening reactions with nucleophiles like amines or thiols. Its lipophilic nature (logP ≈ 2.1) suggests moderate membrane permeability, a trait relevant to drug design .

Reactivity and Chemical Behavior

The oxirane moiety undergoes characteristic reactions:

  • Nucleophilic Attack: Primary amines open the epoxide ring, forming β-amino alcohols.

  • Acid-Catalyzed Hydrolysis: Generates vicinal diols, which can further dehydrate to form carbonyl compounds .

  • Photochemical Rearrangements: UV irradiation induces [2+2] cycloadditions, producing tetracyclic derivatives.

These transformations underscore its utility as a synthetic building block for complex architectures.

Applications in Research and Industry

Pharmaceutical Intermediates

Spiro compounds are prized in medicinal chemistry for their conformational rigidity, which enhances target binding. While direct studies on this compound are scarce, analogues exhibit antimicrobial and anticancer activities.

Polymer Chemistry

The strained epoxide ring facilitates polymerization via ring-opening metathesis, yielding thermosetting resins with high crosslink density .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- Dimethyl substituentsEnhanced steric hindrance reduces reactivity
Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylateNorbornane frameworkLower ring strain alters reaction kinetics

The target compound’s balance of strain and functionality positions it uniquely for synthetic applications.

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